An In-depth Technical Guide to 4-Chloro-1H-indole-2-carbonitrile (CAS 4404-11-9)
An In-depth Technical Guide to 4-Chloro-1H-indole-2-carbonitrile (CAS 4404-11-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Chloro-1H-indole-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry.
Introduction and Significance
4-Chloro-1H-indole-2-carbonitrile is a halogenated indole derivative that has garnered significant interest in the field of drug discovery and development. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 4-position and a nitrile group at the 2-position of the indole ring imparts unique electronic properties and provides versatile handles for further chemical modifications.
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Notably, it is a key building block for developing serotonin receptor modulators and kinase inhibitors.[1] Its structural motifs are also found in compounds being investigated for their potential antitumor, antiviral, and anti-inflammatory activities.[1] The strategic placement of the chloro and cyano groups allows for regioselective functionalization, making it a valuable tool for constructing complex molecular architectures in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-Chloro-1H-indole-2-carbonitrile is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4404-11-9 | [2] |
| Molecular Formula | C₉H₅ClN₂ | [2] |
| Molecular Weight | 176.6 g/mol | [1] |
| IUPAC Name | 4-chloro-1H-indole-2-carbonitrile | |
| Physical Form | Solid | |
| Storage | Room temperature, in a dry, sealed container. |
Spectroscopic Data (Predicted)
While experimental spectra for 4-Chloro-1H-indole-2-carbonitrile are not available in the provided search results, a prediction of its key spectroscopic features can be made based on the analysis of related indole structures.[4][5]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm). The protons on the benzene portion of the ring (H5, H6, and H7) will exhibit splitting patterns (doublets and triplets) in the aromatic region (δ 7.0-7.8 ppm). The proton at the 3-position (H3) is expected to be a singlet in the aromatic region, with its chemical shift influenced by the adjacent cyano group.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the molecule. The nitrile carbon (C≡N) will appear in the characteristic region for nitriles (δ 115-120 ppm). The quaternary carbons of the indole ring will have distinct chemical shifts, and the chlorinated carbon (C4) will be shifted downfield due to the electronegativity of the chlorine atom. A general range for aromatic and heteroaromatic carbons is between δ 110-140 ppm.[6]
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands. A sharp, medium-intensity peak around 2220-2260 cm⁻¹ is expected for the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the indole ring should appear as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic system will be present in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 176. An (M+2)⁺ peak with approximately one-third the intensity of the molecular ion peak will also be present, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of HCN and other characteristic cleavages of the indole ring.
Synthesis of 4-Chloro-1H-indole-2-carbonitrile
The synthesis of 4-Chloro-1H-indole-2-carbonitrile can be approached through several synthetic strategies common for indole derivatives. A plausible and widely used method involves the dehydration of the corresponding carboxamide.
Proposed Synthetic Pathway: Dehydration of 4-Chloro-1H-indole-2-carboxamide
A general and effective method for the preparation of indole-2-carbonitriles is the dehydration of the corresponding 1H-indole-2-carboxamides.[7] This transformation is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).
Figure 1: Proposed synthesis of 4-Chloro-1H-indole-2-carbonitrile.
Experimental Protocol (General Procedure)
The following is a general protocol adapted from the synthesis of other indole-2-carbonitriles and should be optimized for the specific substrate.[7]
Step 1: Dehydration of 4-Chloro-1H-indole-2-carboxamide
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To a solution of 4-Chloro-1H-indole-2-carboxamide (1.0 equivalent) in an appropriate anhydrous solvent (e.g., chloroform or DMF), add phosphorus oxychloride (POCl₃) (4.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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After the addition is complete, stir the reaction mixture at reflux for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure 4-Chloro-1H-indole-2-carbonitrile.
Reactivity and Chemical Transformations
The chemical reactivity of 4-Chloro-1H-indole-2-carbonitrile is dictated by the indole nucleus, the electron-withdrawing nitrile group, and the chloro substituent. These features allow for a range of chemical transformations, making it a versatile intermediate.
N-Alkylation and N-Arylation
The nitrogen atom of the indole ring can be readily functionalized through alkylation or arylation reactions. This is a common strategy to introduce further diversity and modulate the biological activity of indole-based compounds.
Figure 2: General scheme for the N-alkylation of 4-Chloro-1H-indole-2-carbonitrile.
A typical procedure involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide or tosylate).[8]
Reactions at the C3 Position
The C3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution. However, in the case of 2-cyanoindoles, this position can also be functionalized through other means, such as halogenation followed by cross-coupling reactions.
A common strategy involves the iodination of the C3 position using iodine and a base like potassium hydroxide in DMF. The resulting 3-iodo derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, to introduce a wide range of substituents at this position.[8]
Transformations of the Nitrile Group
The nitrile group at the C2 position is a versatile functional group that can be transformed into other functionalities, further expanding the synthetic utility of this scaffold.
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (4-Chloro-1H-indole-2-carboxylic acid) or carboxamide (4-Chloro-1H-indole-2-carboxamide).
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Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
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Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
Applications in Drug Discovery and Medicinal Chemistry
As previously mentioned, 4-Chloro-1H-indole-2-carbonitrile is a valuable building block for the synthesis of compounds with potential therapeutic applications.
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Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on 4-Chloro-1H-indole-2-carbonitrile allow for the systematic elaboration of structures to target the ATP-binding site of various kinases.
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Serotonin Receptor Modulators: Serotonin (5-HT) receptors are important targets for the treatment of a range of central nervous system disorders. The indole core of this compound is a key pharmacophore for interaction with these receptors, and modifications can lead to potent and selective ligands.
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Antimicrobial Agents: Halogenated indoles have shown promising antimicrobial and antibiofilm activities. While the direct biological activity of 4-Chloro-1H-indole-2-carbonitrile is not extensively reported, it serves as a precursor for compounds that could be explored for their antibacterial and antifungal properties.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 4-Chloro-1H-indole-2-carbonitrile.
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Hazard Statements: Based on supplier information, this compound may be harmful if swallowed.
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Precautionary Statements: It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Chloro-1H-indole-2-carbonitrile is a synthetically versatile and medicinally relevant heterocyclic compound. Its strategic functionalization allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecular targets. The continued exploration of its reactivity and its use as a building block in drug discovery programs is likely to lead to the development of novel therapeutic agents.
References
Sources
- 1. 4404-11-9 | MFCD23135759 | 4-Chloro-1H-indole-2-carbonitrile [aaronchem.com]
- 2. 4-Chloro-1H-indole-2-carbonitrile [myskinrecipes.com]
- 3. 4-Chloro-1H-Indole-3-Carbonitrile | Chemical Properties, Uses, Synthesis & Safety Data | Reliable China Manufacturer & Supplier [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
